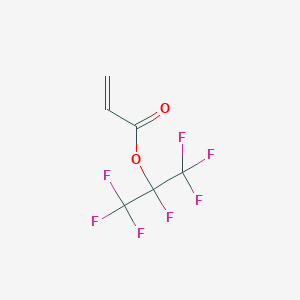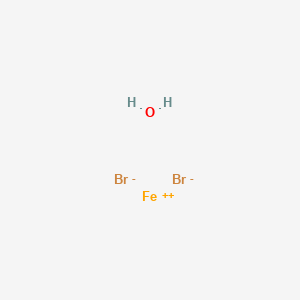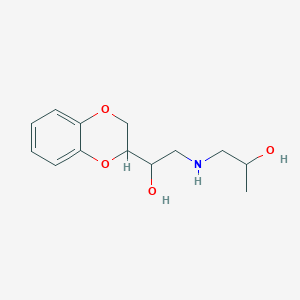
Dirhenium trioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dirhenium trioxide (Re2O3) is a compound that has gained attention in the scientific community due to its unique properties. It is a transition metal oxide with a tetragonal crystal structure and a high melting point of 1,970°C. Dirhenium trioxide is a rare compound and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of dirhenium trioxide is not fully understood. However, it is believed to involve the transfer of electrons between the rhenium atoms in the compound. This transfer of electrons leads to changes in the oxidation state of the rhenium atoms, which can result in catalytic activity.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of dirhenium trioxide. However, it has been shown to have low toxicity and is not considered harmful to human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dirhenium trioxide has advantages and limitations for lab experiments. Its high melting point and stability make it suitable for high-temperature reactions. However, its rarity and high cost can limit its use in experiments.
Direcciones Futuras
There are several future directions for the study of dirhenium trioxide. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further investigation of its catalytic properties and potential applications in electrochemistry and gas sensing is needed. The development of new materials based on dirhenium trioxide could also have potential applications in various fields, including energy storage and conversion.
Conclusion
In conclusion, dirhenium trioxide is a rare compound that has unique properties and potential applications in various fields. Its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its properties and potential applications.
Métodos De Síntesis
Dirhenium trioxide can be synthesized using different methods, including solid-state reaction, hydrothermal synthesis, and sol-gel method. The solid-state reaction involves heating rhenium metal and oxygen at high temperatures. Hydrothermal synthesis involves reacting rhenium metal and oxygen in an aqueous solution at high pressures and temperatures. The sol-gel method involves the hydrolysis of rhenium precursor in a solvent followed by condensation to form a gel.
Aplicaciones Científicas De Investigación
Dirhenium trioxide has been studied for its potential applications in catalysis, electrochemistry, and gas sensing. It has been shown to have catalytic activity in the oxidation of alcohols and hydrocarbons. Dirhenium trioxide has also been used as an electrode material for the electrochemical reduction of carbon dioxide. Additionally, it has been used as a sensing material for the detection of gases such as carbon monoxide and nitrogen dioxide.
Propiedades
Número CAS |
12624-27-0 |
|---|---|
Nombre del producto |
Dirhenium trioxide |
Fórmula molecular |
O7Re2-14 |
Peso molecular |
484.41 g/mol |
Nombre IUPAC |
oxygen(2-);rhenium |
InChI |
InChI=1S/7O.2Re/q7*-2;; |
Clave InChI |
ASCDQPSSGQOUOI-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Re].[Re] |
SMILES canónico |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Re].[Re] |
Otros números CAS |
12624-27-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



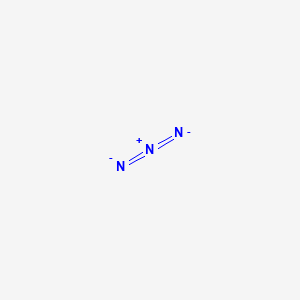
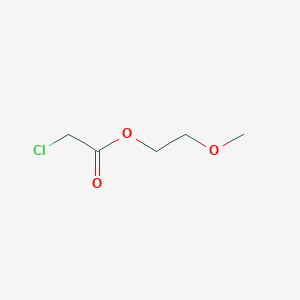
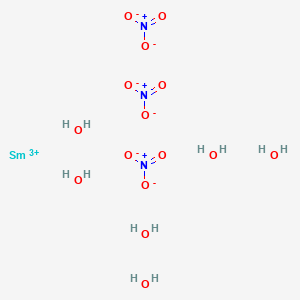
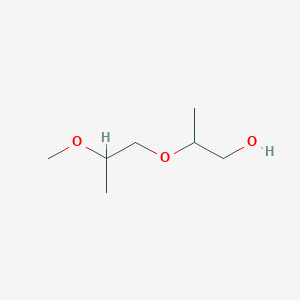
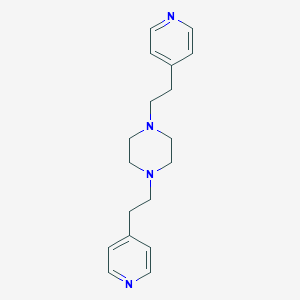
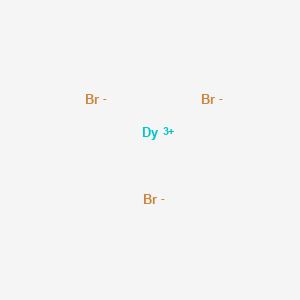
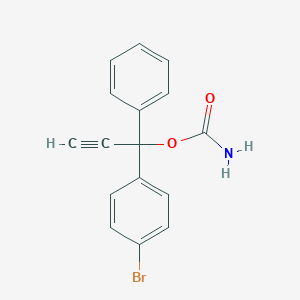
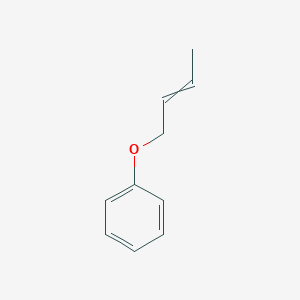

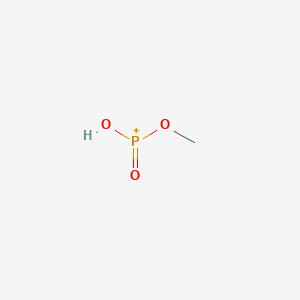
![3-[(E)-2-Phenylethenyl]aniline](/img/structure/B81116.png)
